Spectroscopic Analysis of 3-Ethylnonane: A Technical Guide
Spectroscopic Analysis of 3-Ethylnonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethylnonane, a branched alkane of interest in various chemical research and development applications. Due to the limited availability of public experimental spectra for 3-Ethylnonane, this document presents high-quality predicted data for the target molecule, supplemented with experimental data for a close structural analog, 3-Ethyloctane, to provide a tangible reference. This approach allows for a thorough understanding of the expected spectral characteristics.
Chemical Structure and Properties
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IUPAC Name: 3-Ethylnonane
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CAS Number: 17302-11-3
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Molecular Formula: C₁₁H₂₄
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Molecular Weight: 156.31 g/mol
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Structure: A nine-carbon chain (nonane) with an ethyl group substituted at the third carbon atom.
Predicted Spectroscopic Data for 3-Ethylnonane
The following tables summarize the predicted spectroscopic data for 3-Ethylnonane. These predictions are based on established computational models and provide a reliable estimation of the experimental values.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 | 14.2 |
| C2 | 23.1 |
| C3 | 39.5 |
| C4 | 29.8 |
| C5 | 27.2 |
| C6 | 32.4 |
| C7 | 22.9 |
| C8 | 14.1 |
| C9 (ethyl) | 26.5 |
| C10 (ethyl) | 11.0 |
| C11 (ethyl) | 11.0 |
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -CH₃ (C1) | 0.88 | Triplet | 3H |
| -CH₂- (C2, C4, C5, C6, C7, C8) | 1.2-1.4 | Multiplet | 12H |
| -CH- (C3) | 1.3-1.5 | Multiplet | 1H |
| -CH₂- (ethyl) | 1.3-1.5 | Multiplet | 2H |
| -CH₃ (ethyl) | 0.85 | Triplet | 6H |
Predicted Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type |
| 2950 - 2970 | C-H stretch (asymmetric, -CH₃) |
| 2865 - 2885 | C-H stretch (symmetric, -CH₃) |
| 2920 - 2940 | C-H stretch (asymmetric, -CH₂) |
| 2850 - 2870 | C-H stretch (symmetric, -CH₂) |
| 1450 - 1470 | C-H bend (-CH₂ and -CH₃) |
| 1375 - 1385 | C-H bend (symmetric, -CH₃) |
Predicted Mass Spectrometry (MS)
The electron ionization mass spectrum of 3-Ethylnonane is expected to show fragmentation patterns typical for branched alkanes. The molecular ion peak (M⁺) at m/z 156 may be of low abundance. Key fragmentation pathways involve cleavage at the branching point.
| m/z | Proposed Fragment |
| 156 | [C₁₁H₂₄]⁺ (Molecular Ion) |
| 127 | [M - C₂H₅]⁺ |
| 99 | [M - C₄H₉]⁺ |
| 85 | [C₆H₁₃]⁺ |
| 71 | [C₅H₁₁]⁺ |
| 57 | [C₄H₉]⁺ (likely base peak) |
| 43 | [C₃H₇]⁺ |
| 29 | [C₂H₅]⁺ |
Experimental Spectroscopic Data for 3-Ethyloctane (Structural Analog)
To provide a practical reference, the following tables present experimental spectroscopic data for 3-Ethyloctane (CAS No. 5881-17-4), a close structural analog of 3-Ethylnonane.
Experimental Infrared (IR) Spectroscopy of 3-Ethyloctane
| Wavenumber (cm⁻¹) | Vibration Type |
| 2960 | C-H stretch |
| 2925 | C-H stretch |
| 2875 | C-H stretch |
| 1465 | C-H bend |
| 1380 | C-H bend |
Experimental Mass Spectrometry (MS) of 3-Ethyloctane
| m/z | Relative Intensity | Proposed Fragment |
| 142 | 5 | [C₁₀H₂₂]⁺ (Molecular Ion) |
| 113 | 15 | [M - C₂H₅]⁺ |
| 85 | 50 | [M - C₄H₉]⁺ / [C₆H₁₃]⁺ |
| 71 | 60 | [C₅H₁₁]⁺ |
| 57 | 100 | [C₄H₉]⁺ (Base Peak) |
| 43 | 85 | [C₃H₇]⁺ |
| 29 | 40 | [C₂H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the analyte (e.g., 5-10 mg) is dissolved in a deuterated solvent (typically CDCl₃ for non-polar compounds like alkanes, approximately 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
For a liquid sample like 3-Ethylnonane, the simplest method is to obtain a "neat" spectrum. A drop of the liquid is placed between two salt plates (typically NaCl or KBr), which are then mounted in the sample holder of an FTIR spectrometer. The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is injected into the GC. The compound is separated from the solvent and any impurities on the GC column and then introduced into the mass spectrometer. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 3-Ethylnonane.
Caption: Workflow for the spectroscopic analysis of 3-Ethylnonane.
Caption: Predicted fragmentation pathway for 3-Ethylnonane in Mass Spectrometry.
